2-Methylundecane

Descripción general

Descripción

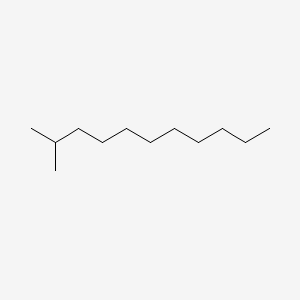

2-Methylundecane: is an organic compound with the chemical formula C12H26 . It is a colorless to light yellow liquid with a special odor. This compound is relatively stable at room temperature and has low solubility in water. It has a density of approximately 0.75 g/mL, a melting point of about -29°C, and a boiling point of around 205°C .

Mecanismo De Acción

. Despite extensive searches, specific information about the mechanism of action of 2-Methylundecane is not readily available. However, we can discuss some general aspects based on its chemical properties and general knowledge of similar compounds.

Pharmacokinetics

Based on its chemical structure, we can infer that it is likely to be lipophilic and could distribute widely in the body, particularly in fatty tissues

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, its volatility could increase with temperature, potentially affecting its distribution and action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylundecane can be synthesized through the reaction of undecane chloride with methyl magnesium chloride. The process involves mixing undecane chloride with diethyl ether and slowly adding methyl magnesium chloride at low temperature. After the reaction is complete, the resulting impurities are hydrolyzed and removed, followed by purification through solvent recovery to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production. The use of appropriate solvents and controlled reaction temperatures is crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylundecane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Halogenation reactions using halogens like chlorine or bromine in the presence of light or heat.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although these reactions are less common due to the stability of the compound.

Major Products Formed:

Substitution Reactions: Halogenated derivatives of this compound.

Oxidation Reactions: Oxidation products such as alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and extent of oxidation.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Methylundecane is a branched-chain alkane, which contributes to its distinct physical and chemical properties, such as thermal stability and reactivity. Its structure allows it to serve as a versatile building block in organic synthesis.

Industrial Applications

Lubricants and Oils:

this compound is utilized in the formulation of high-performance lubricants and oils. Its excellent thermal stability makes it suitable for applications requiring resistance to oxidation and thermal degradation .

Polymer Production:

The compound is also employed in the production of polymers, coatings, and adhesives. Its reactivity enables it to form strong bonds with other materials, enhancing the durability and performance of end products.

Scientific Research Applications

Organic Synthesis:

In organic chemistry, this compound serves as a reagent for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation and reduction, making it a valuable tool in synthetic pathways.

Bioconjugation Studies:

The compound is explored in biological research for thiol-based bioconjugation methods. Its thiol group allows for the labeling of biomolecules, facilitating studies in cellular mechanisms and drug delivery systems.

Environmental Applications

Volatile Organic Compound Analysis:

this compound has been studied as a volatile organic compound (VOC) in environmental monitoring. It plays a role in understanding decomposition processes and has been analyzed using advanced techniques like gas chromatography-mass spectrometry (GC-MS) to identify its presence in various matrices .

Case Study 1: Use in High-Performance Lubricants

A study demonstrated that incorporating this compound into lubricant formulations significantly improved thermal stability compared to traditional base oils. The enhanced performance was attributed to its branched structure, which reduced volatility and oxidation rates .

Case Study 2: Bioconjugation Research

Research involving thiol-based bioconjugation highlighted the efficacy of this compound derivatives in labeling proteins for imaging studies. The ability to form stable conjugates facilitated tracking biomolecules in live-cell imaging experiments, showcasing its potential in biomedical research.

Comparación Con Compuestos Similares

Undecane: A straight-chain alkane with the formula C11H24. It is similar in structure but lacks the methyl group present in 2-methylundecane.

2-Methylundecanal: An aldehyde derivative of this compound with the formula C12H24O.

Uniqueness of this compound: this compound’s unique structure, with a methyl group attached to the undecane chain, imparts distinct physical and chemical properties. Its stability, low solubility, and specific odor make it valuable in various industrial and research applications.

Actividad Biológica

2-Methylundecane, a branched-chain alkane, has garnered attention in various scientific studies due to its potential biological activities and environmental implications. This article delves into the biological activity of this compound, discussing its effects, relevant case studies, and research findings.

This compound is a hydrocarbon with the molecular formula . Its structure features a branched chain, which influences its physical and chemical properties, including volatility and reactivity. This compound is primarily studied in the context of its environmental behavior and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential estrogenic effects and contributions to secondary organic aerosol (SOA) formation.

Estrogenic Activity

A study by Achiraman et al. (2017) identified this compound as a compound with estrogenic properties. The research highlighted the need for further investigation into its biological and pharmacological effects, suggesting that it could interact with estrogen receptors in living organisms . This raises concerns about its implications for endocrine disruption in wildlife and humans.

Secondary Organic Aerosol Formation

This compound has been studied for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA). Under varying nitrogen oxide (NOx) conditions, experiments have shown that this compound contributes to SOA yields. For instance, under high-NOx conditions, SOA yields from this compound were observed to be lower compared to other alkanes like cyclododecane but still significant enough to warrant attention .

Case Study 1: Estrogenic Activity Assessment

In a controlled laboratory setting, researchers assessed the estrogenic activity of this compound using in vitro assays. The findings indicated that this compound could bind to estrogen receptors, potentially leading to physiological changes in exposed organisms. The study emphasized the importance of monitoring such compounds in environmental samples due to their possible bioaccumulation and long-term ecological effects.

Case Study 2: Atmospheric Impact Analysis

A series of experiments conducted under different atmospheric conditions revealed that this compound's SOA yields varied significantly. Under high-NOx conditions, it was found that the compound's contribution to aerosol formation was influenced by its volatility and reactivity with atmospheric oxidants. This has implications for air quality and climate change models, as SOA can affect cloud formation and radiative forcing .

Data Summary

The following table summarizes key findings related to the biological activity and environmental impact of this compound:

Propiedades

IUPAC Name |

2-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJOHISYCKPIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873241 | |

| Record name | 2-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7045-71-8, 31807-55-3 | |

| Record name | 2-Methylundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031807553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H40FL8477B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , , ] Isododecane (also known as 2,2,4,6,6-Pentamethylheptane) has a molecular formula of C12H26 and a molecular weight of 170.34 g/mol.

A: [] Yes, Isododecane is an effective solvent for certain organogelators, like butane 1,2,3,4-tetracarboxamides. The rheological properties of the resulting gels are influenced by factors such as the organogelator's chemical structure, concentration, and applied shear forces.

A: [] While not a catalyst itself, Isododecane is frequently used as a solvent in reactions involving catalysts. For example, in a study exploring the catalytic conversion of prenol to isoprene, Isododecane demonstrated high selectivity for isoprene production when paired with a molybdenum complex catalyst (Molyvan L).

A: [] There is limited information available within these research papers regarding the use of computational chemistry and modeling techniques specifically for Isododecane.

A: [, , ] The branched structure of Isododecane contributes to its superior collecting ability in coal flotation compared to linear alkanes like dodecane. This difference arises from the higher contact angle and wetting heat Isododecane exhibits with coal, enhancing its ability to render the coal surface hydrophobic.

A: [, ] The provided research papers primarily discuss Isododecane as a solvent and do not delve into specific details regarding its stability under various conditions or formulation strategies for improved stability, solubility, or bioavailability.

A: [] The provided research papers do not delve into the pharmacokinetics or pharmacodynamics of Isododecane, as its primary applications discussed are in fields like coal flotation and as a solvent.

A: [] The provided research papers do not discuss in vitro or in vivo efficacy studies for Isododecane, as its application is primarily as a solvent and not as a therapeutic agent.

A: [] The concept of resistance and cross-resistance is not applicable to Isododecane within the context of these research papers, as it is primarily utilized as a solvent and not as a drug or therapeutic agent.

A: [] While one study mentions potential allergic contact cheilitis related to a lipstick containing Isododecane [], the research papers primarily focus on Isododecane's industrial applications. It's crucial to consult relevant safety data sheets for comprehensive toxicological information.

A: [] Drug delivery and targeting strategies are not discussed in these papers as Isododecane's primary focus is on its use in areas like coal flotation and as a solvent, not as a component of drug delivery systems.

A: [] No information is provided in these research papers concerning biomarkers or diagnostics related to Isododecane exposure or effects.

A: [, , ] Researchers utilize various analytical techniques to investigate Isododecane's interaction with coal. These methods include contact angle measurements, wetting heat analysis, and Infrared (IR) spectroscopy. These techniques help elucidate the extent of hydrophobicity imparted by Isododecane on the coal surface.

A: [] Isododecane is an effective solvent for Di-2-ethylhexyl phosphoric acid, commonly used in extraction processes.

A: [] These research papers do not specifically focus on the validation of analytical methods for quantifying or characterizing Isododecane.

A: [] Information on quality control and assurance procedures specific to Isododecane production and application is not provided in these research papers.

A: [] The research papers do not discuss the potential immunogenicity or immunological responses elicited by Isododecane.

ANone: The interaction of Isododecane with drug transporters is not addressed in the provided research papers.

ANone: These research papers do not provide information on whether Isododecane induces or inhibits drug-metabolizing enzymes.

ANone: Limited information is available on the biocompatibility and biodegradability of Isododecane within these research papers.

A: [] Yes, the research papers explore alternatives to Isododecane in various applications. For instance, in the development of surrogate mixtures for algal-based hydrotreated renewable diesel, researchers investigated alternatives like 2-methyloctane, 2-methylnonane, and isooctane to match the physical properties of the fuel.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.